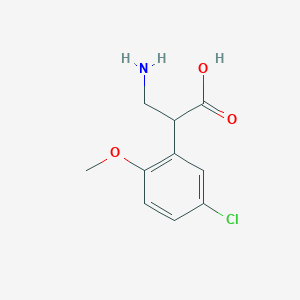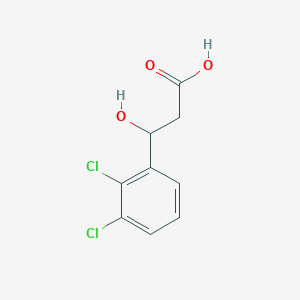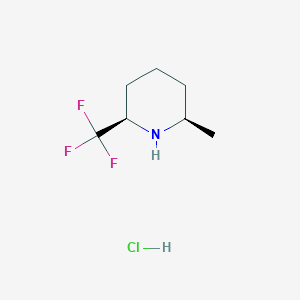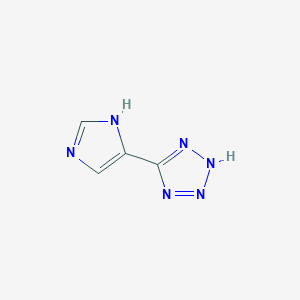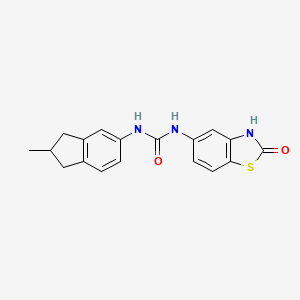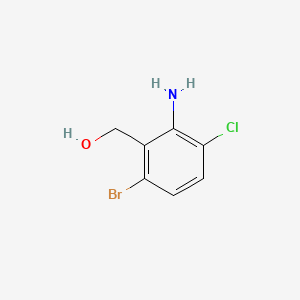
(2-Amino-6-bromo-3-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2-Amino-6-bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C₇H₇BrClNO.
- It contains an indole nucleus, which is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless substance with a specific odor .
Preparation Methods
- Synthetic routes for ABPC involve introducing the amino, bromo, and chloro substituents onto the phenyl ring.
- One possible method is the reaction of 2-aminophenol with 6-bromo-3-chlorobenzaldehyde, followed by reduction to yield ABPC.
- Industrial production methods may vary, but similar synthetic strategies are employed.
Chemical Reactions Analysis
- ABPC can undergo various reactions due to its functional groups:
- Electrophilic substitution occurs readily on the indole ring.
- Benzylic halides (such as ABPC) typically react via an SN1 pathway, forming resonance-stabilized carbocations .
- Common reagents include halogens, Lewis acids, and reducing agents.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- ABPC has been extensively studied for its biological properties:
- Antiviral activity: Derivatives of ABPC exhibit inhibitory effects against influenza A and Coxsackie B4 viruses .
- Other potential applications include anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
- The exact mechanism by which ABPC exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- ABPC’s uniqueness lies in its specific combination of substituents (amino, bromo, and chloro) on the phenyl ring.
- Similar compounds may include other indole derivatives with varying substituents.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
(2-amino-6-bromo-3-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 |
InChI Key |
LMEWQZMXFADING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


